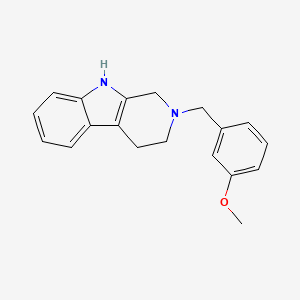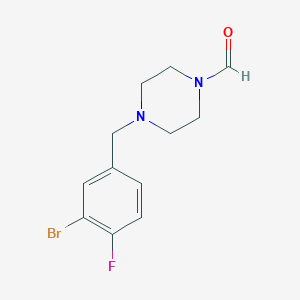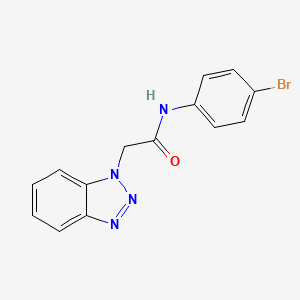![molecular formula C18H16ClNO2S B5672013 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5672013.png)
2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one, also known as CACB, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been studied extensively for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell signaling. Inhibition of tubulin polymerization by 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one leads to the disruption of microtubule formation, which in turn leads to the inhibition of cell division and induction of apoptosis.
Biochemical and Physiological Effects
2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. It has also been found to inhibit the production of reactive oxygen species, which are involved in various cellular processes, including apoptosis and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one in lab experiments is its potent anti-tumor activity. It has been found to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one. One area of research could focus on developing more efficient synthesis methods for 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one, which could improve its solubility and bioavailability. Another area of research could focus on studying the pharmacokinetics and pharmacodynamics of 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one in vivo, which could provide valuable information for its potential use as an anti-cancer drug. Additionally, further research could be conducted to explore the potential use of 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one in other scientific research applications, such as neurodegenerative diseases and inflammation.
Synthesemethoden
The synthesis of 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one involves the reaction between 4-chlorobenzaldehyde and 5-ethoxy-2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction takes place at 120°C for 6 hours, resulting in the formation of 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one as a yellow solid with a melting point of 160-162°C.
Wissenschaftliche Forschungsanwendungen
2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one has been studied for its potential use in various scientific research applications. One of its most promising applications is in the field of cancer research. 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one has been found to have potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyliminomethyl]-5-ethoxy-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-2-22-14-7-8-16-15(9-14)18(21)17(23-16)11-20-10-12-3-5-13(19)6-4-12/h3-9,11,21H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODKYYLIVMLDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2E)-3-phenylprop-2-enoyl]piperidine](/img/structure/B5671939.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5671961.png)
![3,5-dimethyl-7-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5671978.png)

![2-methylimidazo[1,2-c]quinazolin-3-yl acetate](/img/structure/B5671987.png)



![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5672004.png)
![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5672007.png)
![1,3-dimethyl-6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5672012.png)
![5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5672017.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5672025.png)